![molecular formula C19H16FN3O2S B11155981 N-[4-(acetylamino)phenyl]-2-(2-fluorophenyl)-5-methyl-1,3-thiazole-4-carboxamide](/img/structure/B11155981.png)
N-[4-(acetylamino)phenyl]-2-(2-fluorophenyl)-5-methyl-1,3-thiazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-acetamidophenyl)-2-(2-fluorophenyl)-5-methyl-1,3-thiazole-4-carboxamide is a synthetic compound that belongs to the class of thiazole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetamidophenyl)-2-(2-fluorophenyl)-5-methyl-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Thiazole Ring: The thiazole ring is formed by the cyclization of appropriate precursors under specific conditions.
Introduction of Fluorophenyl Group: The fluorophenyl group is introduced through a substitution reaction using a fluorinated aromatic compound.
Acetylation: The acetamidophenyl group is introduced by acetylation of an amine precursor.
Final Coupling: The final product is obtained by coupling the intermediate compounds under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to ensure efficient reactions.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-acetamidophenyl)-2-(2-fluorophenyl)-5-methyl-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce thiazolidine derivatives.
Aplicaciones Científicas De Investigación
N-(4-acetamidophenyl)-2-(2-fluorophenyl)-5-methyl-1,3-thiazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its biological activity.
Biology: The compound is used in research to understand its interactions with biological targets.
Materials Science: It is explored for its potential use in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(4-acetamidophenyl)-2-(2-fluorophenyl)-5-methyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-acetamidophenyl)-2-phenyl-5-methyl-1,3-thiazole-4-carboxamide
- N-(4-acetamidophenyl)-2-(2-chlorophenyl)-5-methyl-1,3-thiazole-4-carboxamide
Uniqueness
N-(4-acetamidophenyl)-2-(2-fluorophenyl)-5-methyl-1,3-thiazole-4-carboxamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. This fluorine substitution can enhance the compound’s stability, bioavailability, and interaction with biological targets compared to its non-fluorinated analogs.
Propiedades
Fórmula molecular |
C19H16FN3O2S |
|---|---|
Peso molecular |
369.4 g/mol |
Nombre IUPAC |
N-(4-acetamidophenyl)-2-(2-fluorophenyl)-5-methyl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C19H16FN3O2S/c1-11-17(23-19(26-11)15-5-3-4-6-16(15)20)18(25)22-14-9-7-13(8-10-14)21-12(2)24/h3-10H,1-2H3,(H,21,24)(H,22,25) |
Clave InChI |
MGQWMIPOXLEHEX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C(S1)C2=CC=CC=C2F)C(=O)NC3=CC=C(C=C3)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


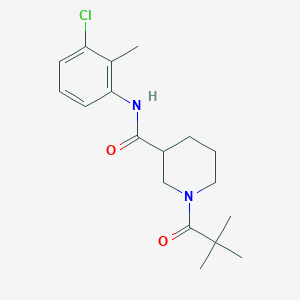
![3-[(2S)-1-(4-benzylpiperidin-1-yl)-3-methyl-1-oxobutan-2-yl]quinazolin-4(3H)-one](/img/structure/B11155914.png)
![4-ethyl-6-[(2-ethylpiperidino)methyl]-7-hydroxy-8-methyl-2H-chromen-2-one](/img/structure/B11155915.png)
![methyl {7-[(2-bromobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B11155921.png)
![[2-methyl-3-(4-nitrophenyl)-4-oxochromen-7-yl] 3-[(4-methylphenyl)sulfonylamino]propanoate](/img/structure/B11155932.png)
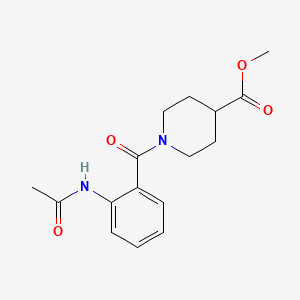
![Propyl 4-{[ethoxy(oxo)acetyl]amino}benzoate](/img/structure/B11155942.png)
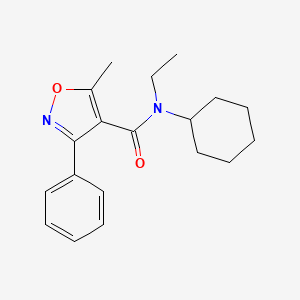
acetate](/img/structure/B11155966.png)

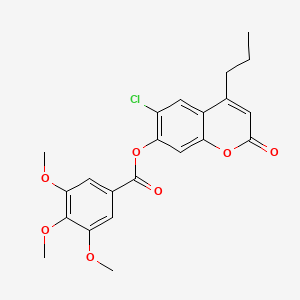
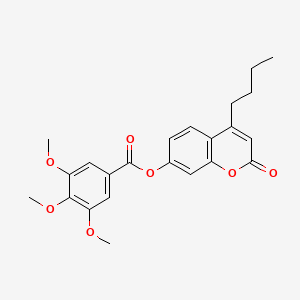

![9-methyl-3-(2-naphthyl)-5-propyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11156006.png)
